6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-amino-4-propyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKCUBJJJCHYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)COC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546178 | |
| Record name | 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105807-91-8 | |
| Record name | 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct N-Alkylation of the Benzoxazinone Core
The 4-position nitrogen atom in benzoxazinones is amenable to alkylation via nucleophilic substitution. A study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones demonstrated that treating the core structure with propyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C achieves N-propylation. This method, however, often requires stoichiometric base and prolonged reaction times (12–24 hours), with yields ranging from 45% to 65% depending on steric and electronic factors.
Reductive Alkylation via Catalytic Hydrogenation
An alternative approach involves reductive alkylation using propionaldehyde and a hydrogenation catalyst. In this method, the benzoxazinone core is reacted with propionaldehyde under hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel. This one-pot reaction simultaneously introduces the propyl group and reduces any intermediate imines, achieving yields of 55–70%.
Functionalization at the 6-Position: Amination Pathways
Nitration Followed by Reduction
A two-step sequence is commonly employed to install the 6-amino group:
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Nitration : Electrophilic nitration of 4-propyl-2H-1,4-benzoxazin-3(4H)-one using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively introduces a nitro group at the 6-position due to the directing effects of the oxazinone oxygen. Yields for this step typically range from 60% to 75%.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine. Hydrogenation affords higher purity (90–95% yield) compared to SnCl₂ (70–80%).
Direct Amination via Buchwald-Hartwig Coupling
Transition-metal-catalyzed amination offers a streamlined alternative. Using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (Xantphos), and an ammonia source (NH₃·H₂O), 6-bromo-4-propyl-2H-1,4-benzoxazin-3(4H)-one undergoes coupling to directly install the amino group. This method achieves 65–80% yield but requires anhydrous conditions and elevated temperatures (100–120°C).
Integrated Synthetic Routes
Sequential Alkylation-Amination Approach
A representative synthesis begins with o-nitrophenol as the starting material:
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O-Alkylation : O-Propylation of o-nitrophenol with methyl 2-bromopropanoate in acetone using K₂CO₃ yields methyl 2-(2-nitropropoxy)benzoate.
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Reductive Cyclization : Hydrogenation over Pd/C reduces the nitro group to an amine while facilitating cyclization to form 4-propyl-2H-1,4-benzoxazin-3(4H)-one.
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Nitration and Reduction : As described in Section 3.1, nitration at the 6-position followed by reduction yields the target compound.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| O-Alkylation | K₂CO₃, acetone, reflux, 12 h | 78 |
| Reductive Cyclization | H₂ (1 atm), Pd/C, ethanol, 24 h | 82 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 68 |
| Reduction | H₂ (3 atm), Pd/C, ethanol, 6 h | 91 |
One-Pot Multistep Synthesis
Recent advances demonstrate a telescoped process where o-aminophenol is sequentially propylated, cyclized, nitrated, and reduced in a single reactor. This method reduces purification steps and improves overall yield (50–60%) but requires precise control of reaction conditions to avoid side reactions.
Purification and Characterization
Purification :
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Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates.
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Recrystallization from ethanol/water mixtures enhances purity for final products.
Characterization :
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¹H NMR : Key signals include δ 1.2–1.4 (triplet, CH₂CH₂CH₃), δ 3.8–4.2 (multiplet, NCH₂), and δ 6.5–7.2 (aromatic protons).
Challenges and Optimization Opportunities
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Regioselectivity : Competing O- and N-alkylation during propyl introduction necessitates careful base selection (e.g., Cs₂CO₃ improves N-selectivity).
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Functional Group Compatibility : The amino group’s susceptibility to oxidation requires inert atmospheres during later stages.
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Scale-Up : Batch variability in nitration steps highlights the need for continuous flow systems to improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in drug formulation.
Case Studies:
Research has demonstrated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's and Parkinson's disease by modulating neurotransmitter activity and reducing neuroinflammation. For instance, studies have shown that compounds synthesized from this intermediate can inhibit specific enzymes linked to neurodegenerative processes .
Agricultural Chemicals
Use in Herbicides and Pesticides:
The compound is utilized in the formulation of herbicides and pesticides, offering effective solutions for weed management while minimizing environmental impact. Its chemical structure allows for selective action against target species.
Research Findings:
Field trials have indicated that formulations containing this compound demonstrate significant efficacy in controlling resistant weed species without adversely affecting crop yield .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. It aids in understanding complex biochemical interactions and contributes to advancements in molecular biology.
Significant Outcomes:
Studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation, suggesting its potential role as a therapeutic agent .
Material Science
Development of Novel Materials:
The compound finds applications in developing advanced materials such as polymers and coatings with enhanced thermal and chemical resistance. Its unique properties allow for the creation of materials suitable for various industrial applications.
Innovative Applications:
Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, making it ideal for use in high-performance applications such as aerospace and automotive industries .
Analytical Chemistry
Detection and Quantification Methods:
this compound is utilized in analytical chemistry for detecting and quantifying specific biomolecules. It plays a crucial role in various diagnostic applications.
Methodological Advances:
Recent studies have developed analytical methods using this compound as a standard reference material for quantifying biomolecules in biological samples, enhancing the accuracy of diagnostic tests .
Summary Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Effective inhibitors of enzymes linked to neurodegenerative diseases |
| Agricultural Chemicals | Formulation of herbicides and pesticides | Significant efficacy against resistant weed species |
| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Potential therapeutic agent against cancer cell proliferation |
| Material Science | Development of polymers and coatings with enhanced properties | Improved mechanical strength and thermal stability |
| Analytical Chemistry | Detection and quantification of biomolecules | Enhanced accuracy in diagnostic tests |
Mechanism of Action
The mechanism of action of 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Natural Benzoxazinones: DIBOA and DIMBOA
The most well-studied benzoxazinones are natural derivatives like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one). These compounds are pivotal in plant defense, exhibiting antifungal, antibacterial, and insecticidal activities .
- Key Differences: Substituents: DIBOA lacks the methoxy group at position 7 present in DIMBOA, which enhances its stability and bioactivity against pathogens . Bioactivity: DIMBOA shows stronger inhibitory effects on fungi and insects due to its methoxy group, while DIBOA degrades rapidly into phytotoxic intermediates like APO (2-aminophenoxazin-3-one) .
Substituent Effects on Activity
- Position 4 : Alkyl chains (methyl, propyl) at position 4 improve metabolic stability. For example, 4-methyl derivatives are industrially utilized, while 4-propyl analogs may offer enhanced lipophilicity for prolonged activity .
- Position 6: Amino groups at position 6 (as in the target compound) are rare in literature but may mimic the bioactive 2-aminophenoxazin-3-one degradation product, which has strong phytotoxicity .
Structural and Functional Comparison Table
Biological Activity
6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one (CAS No. 105807-91-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 206.24 g/mol
- IUPAC Name : 6-amino-4-propyl-1,4-benzoxazin-3-one
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Modulation of signaling pathways involved in cell proliferation and apoptosis.
The specific mechanisms may involve the inhibition of key enzymes or modulation of receptor activities, leading to therapeutic effects.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In cancer research, the compound was tested for its effects on various cancer cell lines. The study focused on its ability to induce apoptosis in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Apoptosis induction via caspase activation |
| MCF-7 (breast cancer) | 20.3 | Cell cycle arrest at G2/M phase |
The findings indicate that this compound may exert selective cytotoxic effects on cancer cells while sparing normal cells.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of benzoxazine compounds, including this compound. The derivatives were tested for their anticonvulsant activities using the maximal electroshock test (MES). The most potent derivative showed an ED50 value of 31.7 mg/kg with a protective index (PI) of 7.2, indicating promising anticonvulsant properties.
Q & A
Q. What are the established synthetic routes for 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?
The synthesis of benzoxazinone derivatives typically involves cyclization reactions. For example, 6-amino-2-methyl derivatives are synthesized via condensation of 2-hydroxy-4,6-dimethylpyridine with diethyl carbonate under reflux conditions . For the 4-propyl variant, introducing a propyl group at the N4 position may require alkylation of intermediates using propyl halides or nucleophilic substitution. Reaction parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst use (e.g., K₂CO₃) critically affect yield and purity. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and reactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., propyl group at N4, amino group at C6) and aromatic proton environments .
- IR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and NH₂ stretching (~3300–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation analysis .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related 6-chloro derivatives .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Due to limited toxicity data for this specific derivative, general benzoxazinone precautions apply:
- Avoid inhalation, skin contact, or ingestion; use PPE (gloves, lab coat, goggles).
- Work in a fume hood for reactions involving volatile reagents.
- Dispose of waste via approved chemical waste protocols, as benzoxazinones may form hazardous degradation products .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?
Discrepancies in NMR signals may arise from tautomerism or solvent effects. For example, the keto-enol tautomerism in benzoxazinones can alter proton environments. Strategies include:
Q. What strategies optimize the compound’s bioactivity in antimicrobial or agricultural applications?
Benzoxazinones exhibit herbicidal and antifungal activity via inhibition of key enzymes (e.g., acetolactate synthase). To enhance activity:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl, F) at C8 to increase electrophilicity .
- Prodrug Design : Mask the amino group (C6) with hydrolyzable protectors (e.g., acetyl) to improve bioavailability .
- Structure-Activity Relationship (SAR) Studies : Screen analogs against target organisms (e.g., Fusarium spp.) to identify potency trends .
Q. How can reaction yields be improved in large-scale synthesis?
Scale-up challenges include heat dissipation and byproduct formation. Mitigation approaches:
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control.
- Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce waste.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and optimize endpoint determination .
Q. What computational methods predict the compound’s physicochemical properties or binding modes?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications.
- Molecular Docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize analogs for synthesis.
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity .
Methodological Considerations
Q. How should researchers address discrepancies in biological assay results across studies?
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration).
- Validate Reference Compounds : Include positive controls (e.g., commercial fungicides) to benchmark activity.
- Replicate Experiments : Perform triplicate trials with blinded analysis to minimize bias .
Q. What analytical techniques resolve decomposition or stability issues during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
